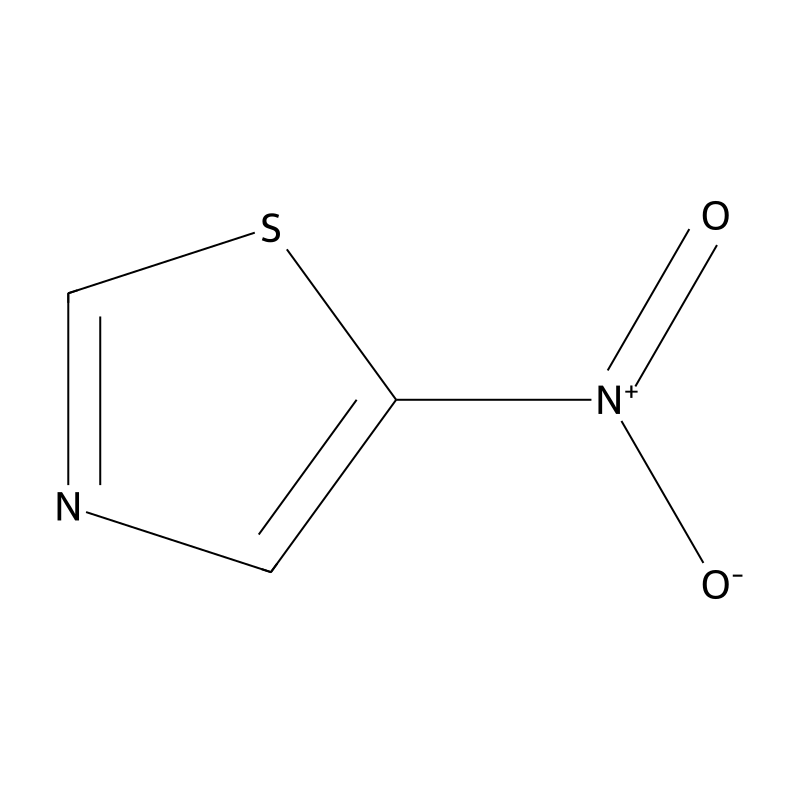

5-Nitrothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antibacterial Properties

One of the most explored applications of 5-Nitrothiazole lies in its potential as an antibacterial agent. Studies have shown it to be effective against a broad spectrum of bacteria, including some resistant strains []. The mechanism of action is still under investigation, but it's believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes []. Further research is ongoing to optimize its efficacy and explore its potential as a novel antibiotic.

Source

[] "[5-Nitrothiazoles: A Review of Their Biological Activities]"()

Antifungal Properties

Research suggests that 5-Nitrothiazole might also possess antifungal properties. Studies have demonstrated its ability to inhibit the growth of various fungal species []. However, more research is needed to understand its specific mode of action against fungi and determine its potential for development into antifungal drugs.

Source

[] "[Synthesis and Antifungal Activity of Nitro Substituted Thiazoles]"()

Other Potential Applications

Scientific exploration of 5-Nitrothiazole extends beyond its antibacterial and antifungal properties. Researchers are investigating its potential in other areas, including:

- Antiparasitic activity: Studies suggest it might be effective against some parasitic worms.

- Antiprotozoal activity: There's initial evidence indicating potential activity against protozoan parasites like Leishmania.

- Enzyme inhibition: 5-Nitrothiazole might hold promise for inhibiting specific enzymes involved in various diseases.

5-Nitrothiazole, also known as 2-amino-5-nitrothiazole, is a heterocyclic compound characterized by its thiazole ring structure with a nitro group at the 5-position and an amino group at the 2-position. The molecular formula of 5-nitrothiazole is , and it has a molecular weight of approximately 145.14 g/mol. This compound appears as a greenish-yellow to orange powder and is noted for its slightly bitter taste. It is sensitive to light and has limited solubility in water, making it primarily soluble in organic solvents like ethanol .

- 5-Nitrothiazole: No information available.

- 2-Amino-5-Nitrothiazole (ANT):

- Veterinary medicine: ANT acts as an antiprotozoal agent against Histomonas meleagridis, a parasite that causes blackhead disease in turkeys []. The exact mechanism of action is not fully understood, but it may involve disrupting the parasite's energy metabolism.

- Radiosensitizer: ANT was investigated for its potential to increase the effectiveness of radiation therapy by creating free radicals that damage cancer cells in the presence of radiation []. However, further research is needed to determine its efficacy.

- 5-Nitrothiazole: No specific safety information available. However, due to the presence of a nitro group, it is advisable to handle with caution as it may be explosive or irritating.

- 2-Amino-5-Nitrothiazole (ANT):

- Toxicity: Limited data available.

- Flammability: No information available, but nitro compounds can be flammable.

- Reactivity: No information available.

- Nitration: It can be synthesized through the nitration of 2-acetylaminothiazole, leading to the formation of the nitro group.

- Halogenation: The compound can undergo halogenation (chlorination or bromination) to introduce halogen atoms into its structure .

- Complexation: It has been studied for its ability to form complexes with transition metal salts, such as palladium, which can alter its reactivity and stability .

The synthesis of 5-nitrothiazole can be accomplished through several methods:

- Direct Nitration: This involves treating 2-aminothiazole with concentrated sulfuric acid to introduce the nitro group.

- Halogenation followed by Reaction with Thiourea: A process that includes halogenating a specific nitrogen-containing compound followed by reaction with thiourea to yield 5-nitrothiazole .

- Hydrolysis of Derivatives: Early methods included hydrolysis of nitrated derivatives of thiazoles .

5-Nitrothiazole is utilized in various applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs like niridazole.

- Dyes: The compound is used as a diazo component in the production of disperse dyes.

- Research: It has applications in matrix-assisted laser desorption/ionization mass spectrometry for studying oligonucleotides and proteins .

Studies have shown that 5-nitrothiazole interacts with various biological systems, particularly in relation to its role as a radiosensitizer. Its complexation with metal ions can enhance or modify its biological activity, making it a subject of interest in medicinal chemistry and pharmacology . Additionally, its reactivity profile indicates potential interactions with strong acids and oxidizing agents, necessitating careful handling during laboratory procedures .

Similar Compounds: Comparison

Several compounds share structural similarities with 5-nitrothiazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 2-Amino-4-nitrothiazole | Thiazole derivative | Antimicrobial properties; less studied than 5-nitrothiazole |

| 2-Nitrothiazole | Thiazole derivative | Used in dye synthesis; lacks amino group |

| Thiazole | Basic structure | Found in various natural products; broader applications |

Unique aspects of 5-nitrothiazole include its specific biological activity against protozoa and its role as a radiosensitizer, distinguishing it from other thiazole derivatives that may not possess these properties.

Molecular Structure and Bonding Patterns

5-Nitrothiazole is a heterocyclic compound characterized by a five-membered thiazole ring system with a nitro group attached at the 5-position [2]. The molecular formula for 5-nitrothiazole is C3H2N2O2S, with a molecular weight of 130.12 grams per mole [2] [23]. A closely related compound, 2-amino-5-nitrothiazole, has the molecular formula C3H3N3O2S and a molecular weight of 145.14 grams per mole [1] [4].

The thiazole ring contains a conjugated system of alternating single and double bonds, creating an aromatic structure that provides stability to the molecule [2]. The ring consists of three carbon atoms, one nitrogen atom, and one sulfur atom arranged in a pentagonal configuration [5]. The carbon-sulfur bonds in the thiazole ring typically range from 1.71 to 1.77 Ångströms, while the carbon-nitrogen bonds vary between 1.35 to 1.40 Ångströms for single bonds and 1.28 to 1.31 Ångströms for double bonds [8].

The nitro group attached to the thiazole ring exhibits resonance characteristics, with nitrogen-oxygen bonds displaying partial double bond character and bond lengths typically ranging from 1.22 to 1.24 Ångströms [26]. The connection between the nitro group and the thiazole ring occurs through a carbon-nitrogen single bond with a length of approximately 1.46 to 1.48 Ångströms [4].

Table 1: Bonding Patterns in 5-Nitrothiazole

| Bond Type | Bond Characteristics | Bond Length (Å) (Approximate) |

|---|---|---|

| C-S bond in thiazole ring | Single bond between carbon and sulfur atoms in the thiazole ring | 1.71-1.77 |

| C-N bond in thiazole ring | Single bond between carbon and nitrogen atoms in the thiazole ring | 1.35-1.40 |

| C=N bond in thiazole ring | Double bond between carbon and nitrogen atoms in the thiazole ring | 1.28-1.31 |

| C=C bond in thiazole ring | Double bond between carbon atoms in the thiazole ring | 1.36-1.38 |

| C-NO2 bond | Single bond connecting the nitro group to the thiazole ring | 1.46-1.48 |

| N-O bonds in nitro group | Resonance structure with partial double bond character | 1.22-1.24 |

Physical Properties

Appearance and Organoleptic Properties

2-Amino-5-nitrothiazole, the most commonly studied derivative of 5-nitrothiazole, appears as a greenish-yellow to orange-yellow fluffy powder [3] [4]. Some sources describe the compound as having light yellow to brown to dark green powder or crystalline characteristics [24]. The material exhibits a slightly bitter taste according to documented observations [3].

The compound displays sensitivity to light, requiring storage in dark containers to prevent photodegradation [1] [4]. This photosensitivity is attributed to the presence of the nitro group, which can undergo photochemical reactions when exposed to ultraviolet and visible light [16].

Solubility Parameters and Behavior

5-Nitrothiazole derivatives demonstrate very limited solubility in water, with 2-amino-5-nitrothiazole being described as very sparingly soluble in aqueous media [3] [21]. The compound shows enhanced solubility in organic solvents, with one gram dissolving in 150 grams of 95% ethanol at 20 degrees Celsius [4] [29].

The solubility profile extends to other organic solvents, where one gram of the compound dissolves in 250 grams of diethyl ether [3] [4]. The compound demonstrates almost complete insolubility in chloroform [3] [29]. Interestingly, 2-amino-5-nitrothiazole shows enhanced solubility in dilute mineral acids, which can be attributed to protonation of the amino group under acidic conditions [3] [4].

Table 2: Solubility Parameters of 5-Nitrothiazole Derivatives

| Solvent | Solubility | Temperature | Reference Conditions |

|---|---|---|---|

| Water | Very sparingly soluble | 20°C | General conditions |

| 95% Ethanol | 1 g/150 g | 20°C | Standard conditions |

| Diethyl ether | 1 g/250 g | 20°C | Standard conditions |

| Chloroform | Almost insoluble | 20°C | Standard conditions |

| Dilute mineral acids | Soluble | Room temperature | Acidic conditions |

Melting and Boiling Points

The melting point of 2-amino-5-nitrothiazole occurs at approximately 202 degrees Celsius, accompanied by decomposition [1] [4]. Some sources report a melting point range of 195-200 degrees Celsius with decomposition [4] [8]. The decomposition nature of the melting process indicates thermal instability at elevated temperatures.

The boiling point for 2-amino-5-nitrothiazole has been calculated as 345.1 ± 15.0 degrees Celsius at 760 millimeters of mercury pressure [4] [8]. This calculated value represents theoretical predictions rather than experimental measurements, as the compound undergoes decomposition before reaching its boiling point.

The density of 2-amino-5-nitrothiazole has been determined as 1.7 ± 0.1 grams per cubic centimeter [8]. Additional estimates suggest a density of 1.583 grams per cubic centimeter [4].

Spectroscopic Characteristics

Ultraviolet-Visible Absorption Profile

2-Amino-5-nitrothiazole exhibits characteristic absorption in the ultraviolet-visible region, with a maximum absorption wavelength at 386 nanometers when measured in 0.0005% aqueous solution [3]. The extinction coefficient at this wavelength is 0.540 [3]. The compound also shows a minimum absorption at 295 nanometers [3].

The presence of the nitro group causes a significant bathochromic shift compared to unsubstituted thiazole compounds [13]. This red shift results from the electron-withdrawing nature of the nitro group, which affects the electronic transitions within the molecule [13]. 5-Nitrothiazole derivatives generally absorb maximally at longer wavelengths between 350-400 nanometers, demonstrating stronger tinctorial properties than comparable compounds [13].

Table 3: Ultraviolet-Visible Spectroscopic Characteristics

| Compound | Absorption Maximum (nm) | Characteristics |

|---|---|---|

| 2-Amino-5-nitrothiazole | 386 | Strong absorption due to nitro group, e = 0.540 (0.0005% in water) |

| 5-Nitrothiazole derivatives | 350-400 | Bathochromic shift compared to unsubstituted thiazole due to nitro group |

| Thiazole (unsubstituted) | 235-240 | Base reference for comparison |

Infrared Spectroscopic Features

The infrared spectrum of 5-nitrothiazole compounds is dominated by characteristic nitro group vibrations [26]. The nitro group exhibits two strong absorption bands: an asymmetric stretching vibration between 1550-1500 wavenumbers and a symmetric stretching vibration between 1390-1330 wavenumbers [26] [30]. These bands represent the most intense features in the infrared spectrum [26].

A medium-intensity scissors bending vibration of the nitro group appears between 890-835 wavenumbers [26] [30]. The thiazole ring system contributes additional characteristic absorptions, including carbon-nitrogen stretching vibrations between 1650-1600 wavenumbers and carbon-sulfur stretching vibrations between 750-700 wavenumbers [11].

In 2-amino-5-nitrothiazole, the amino group contributes nitrogen-hydrogen stretching vibrations between 3500-3300 wavenumbers and nitrogen-hydrogen bending vibrations between 1650-1580 wavenumbers [27]. The aromatic carbon-hydrogen stretching of the thiazole ring appears as weak absorptions between 3100-3000 wavenumbers [30].

Table 4: Detailed Infrared Spectroscopic Features of 5-Nitrothiazole

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro group (NO2) | Asymmetric stretching | 1550-1500 | Strong |

| Nitro group (NO2) | Symmetric stretching | 1390-1330 | Strong |

| Nitro group (NO2) | Scissors bending | 890-835 | Medium |

| Thiazole ring | C=N stretching | 1650-1600 | Medium |

| Thiazole ring | C-S stretching | 750-700 | Medium |

| Thiazole C-H | C-H stretching | 3100-3000 | Weak |

| Amino group (NH2) in 2-amino-5-nitrothiazole | N-H stretching | 3500-3300 | Medium |

| Amino group (NH2) in 2-amino-5-nitrothiazole | N-H bending | 1650-1580 | Medium |

Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 5-nitrothiazole shows characteristic chemical shifts reflecting the electronic environment of the thiazole ring [12]. The proton at the 4-position of the thiazole ring appears as a singlet between 8.20-8.40 parts per million, highly deshielded due to the adjacent nitro group and the aromatic nature of the thiazole system [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the three carbon atoms in the thiazole ring [27]. The carbon bearing the nitro group at the 5-position exhibits chemical shifts between 140-145 parts per million, highly deshielded due to the electron-withdrawing effect of the nitro substituent [27]. The carbon at the 2-position, adjacent to both nitrogen and sulfur atoms, shows the most deshielded signals between 160-165 parts per million [27]. The carbon at the 4-position demonstrates the least deshielding, appearing between 115-120 parts per million [27].

Table 5: Nuclear Magnetic Resonance Spectral Data for 5-Nitrothiazole

| Nucleus | Chemical Shift (ppm) | Characteristics |

|---|---|---|

| 1H NMR (5-nitrothiazole) | 8.20-8.40 | Singlet for the proton at C-4 position, highly deshielded due to adjacent nitro group |

| 13C NMR (thiazole ring) | Various shifts | Characteristic shifts for the three carbon atoms in the thiazole ring |

| 13C NMR (C-5 with NO2) | 140-145 | Highly deshielded due to the electron-withdrawing nitro group |

| 13C NMR (C-2) | 160-165 | Most deshielded carbon in the thiazole ring due to adjacent nitrogen and sulfur atoms |

| 13C NMR (C-4) | 115-120 | Least deshielded carbon in the thiazole ring |

Stability and Reactivity Parameters

Photosensitivity Mechanisms

5-Nitrothiazole compounds exhibit significant photosensitivity, primarily attributed to the presence of the nitro functional group [16] [20]. Light exposure can initiate several photochemical mechanisms, including photoinduced electron transfer processes within the molecule [19]. The absorption of ultraviolet and visible light leads to electronic excitation that can result in structural modifications [20].

Photoreduction of the nitro group represents a key degradation pathway, where light exposure can lead to reduction of the nitro group to a nitroso group [20]. This transformation alters the electronic properties and stability of the compound [20]. Additionally, photoisomerization processes can induce structural changes in the thiazole ring system [17].

Prolonged light exposure can result in complete photodegradation, involving the breakdown of the molecular structure [20]. To prevent these photochemical processes, storage in amber containers, maintenance in dark environments, use of inert atmospheres, and storage at low temperatures between 2-8 degrees Celsius are recommended [1] [16].

Table 6: Photosensitivity Mechanisms of 5-Nitrothiazole

| Mechanism | Description | Preventive Measures |

|---|---|---|

| Photoinduced electron transfer | Absorption of light leads to electron transfer processes within the molecule | Store in amber containers |

| Photoreduction of nitro group | Light exposure can lead to reduction of the nitro group to nitroso (N=O) group | Keep in dark place |

| Photoisomerization | Light can induce structural changes in the thiazole ring system | Use inert atmosphere |

| Photodegradation | Complete breakdown of the molecule structure upon prolonged light exposure | Store at low temperature (2-8°C) |

Thermal Stability

5-Nitrothiazole derivatives demonstrate moderate thermal stability under normal conditions [16]. 2-Amino-5-nitrothiazole begins decomposition at approximately 202 degrees Celsius, indicating thermal degradation rather than simple melting [1] [4]. This decomposition temperature represents the upper limit for thermal processing of these compounds.

Under normal storage and handling conditions, the compounds remain stable [16]. However, thermal stability is enhanced under inert gas atmospheres compared to air exposure [4]. Long-term stability at room temperature is maintained when the compounds are protected from light and moisture [24].

The thermal decomposition process is exothermic in nature, although precise heat of decomposition values have not been definitively established for 5-nitrothiazole specifically [18]. Studies on related nitro compounds indicate that thermal decomposition can release significant energy, necessitating careful temperature control during processing [18].

Table 7: Thermal Stability Parameters of 5-Nitrothiazole

| Parameter | Value/Description |

|---|---|

| Decomposition temperature | ~202°C (for 2-amino-5-nitrothiazole) |

| Heat of decomposition | Not precisely determined, but exothermic decomposition observed |

| Thermal stability in air | Moderate stability, gradual decomposition possible |

| Thermal stability under inert gas | Enhanced stability compared to air exposure |

| Long-term stability at room temperature | Stable when protected from light and moisture |

Interaction with Strong Acids and Oxidizing Agents

5-Nitrothiazole compounds demonstrate specific reactivity patterns with strong acids and oxidizing agents [4] [16]. The compounds are incompatible with strong acids, including nitric acid and sulfuric acid, which can lead to hazardous reactions [4]. This incompatibility stems from the electron-rich nature of the thiazole ring and the potential for acid-catalyzed decomposition.

Strong oxidizing agents pose significant compatibility concerns with 5-nitrothiazole derivatives [4] [16]. The presence of the nitro group, while already in an oxidized state, can participate in redox reactions under extreme oxidizing conditions [19]. The thiazole ring system can also undergo oxidative degradation when exposed to powerful oxidizing environments.

Additional incompatibilities include acid chlorides and acid anhydrides, which can react with amino groups present in derivatives such as 2-amino-5-nitrothiazole [4]. These reactions can lead to acylation processes that modify the chemical structure and properties of the compound.

Established Synthetic Routes

Direct Nitration Approaches

Classical Nitration with Mixed Acids

The most traditional approach for synthesizing 5-nitrothiazole involves direct nitration of thiazole using mixed acid systems. Thiazole itself is nitrated only under forcing conditions using a mixture of concentrated nitric acid and sulfuric acid, yielding 5-nitrothiazole together with some 4-nitrothiazole in poor overall yields [1]. The harsh reaction conditions required reflect the electron-deficient nature of the thiazole ring, which makes it less susceptible to electrophilic aromatic substitution compared to other heterocycles.

Regioselective Nitration of Substituted Thiazoles

More practical synthetic routes utilize substituted thiazoles as starting materials. The nitration of 2-methylthiazole with concentrated sulfuric and fuming nitric acid affords a 3.6:1 mixture of 2-methyl-5-nitrothiazole and 2-methyl-4-nitrothiazole [1]. This regioselectivity pattern demonstrates that alkyl substituents at the 2-position direct nitration predominantly to the 5-position due to electronic effects.

Thiazoles bearing electron-donating substituents at the 2-position undergo nitration under very mild conditions exclusively at the 5-position [1]. This enhanced reactivity is attributed to the positive mesomeric effect of these substituents, which increases electron density at the 5-position making it more susceptible to electrophilic attack.

Nitration of 2-Aminothiazole Derivatives

A particularly important synthetic pathway involves the nitration of 2-aminothiazole. Treatment of 2-aminothiazole with a mixture of nitric and sulfuric acids under controlled conditions produces 2-nitramino-5-nitrothiazole, which undergoes thermal rearrangement to yield 2-amino-5-nitrothiazole [2] [3]. The optimized procedure involves maintaining reaction temperatures between 0-10°C during nitration, followed by careful warming to facilitate the rearrangement step.

The mechanism proceeds through initial nitration at the amino group to form the nitramino intermediate, which subsequently rearranges under acidic conditions. The yield of 2-amino-5-nitrothiazole was significantly improved from the original procedure by careful control of reaction parameters and modified workup procedures [3].

Advanced Nitrating Systems

Alternative nitrating reagents have been developed to improve yields and selectivity. The use of nitric acid in combination with trifluoroacetic anhydride provides a milder nitrating system that achieves direct nitration of five-membered heterocycles, including thiazoles, with an average yield of 60% [4] [5]. This method offers advantages in terms of reaction control and product purity.

Potassium nitrate in trifluoromethanesulfonic acid/trifluoromethanesulfonic anhydride/dichloroethane systems has been reported to give higher yields compared to traditional sulfuric acid/nitric acid mixtures, particularly for sensitive thiazole derivatives [1].

Halogenation-Based Synthetic Pathways

Bromination-Cyclization Strategies

An alternative approach to 5-nitrothiazole synthesis involves halogenation-based routes that avoid direct nitration. The method described in US Patent 4,269,985 represents a significant advancement in this area [6]. This process involves the halogenation of N,N-dialkyl-2-nitroetheneamine followed by reaction with thiourea and subsequent hydrolysis.

The procedure begins with the bromination of N,N-dimethyl-2-nitroetheneamine in ethanol at 0-5°C under nitrogen atmosphere. The bromination is carefully controlled to maintain temperature below 10°C throughout the addition period [7]. The brominated intermediate is then treated with thiourea at ice temperature, followed by warming to room temperature to allow cyclization.

Mechanistic Considerations

The halogenation-based synthesis proceeds through a multi-step mechanism involving initial formation of a brominated nitroalkene intermediate. This intermediate undergoes nucleophilic attack by thiourea, followed by intramolecular cyclization to form the thiazole ring. The nitro group is already present in the starting material, eliminating the need for subsequent nitration steps.

Advantages and Limitations

This approach offers several advantages over direct nitration methods:

- Avoids the use of concentrated mineral acids

- Provides better control over reaction conditions

- Reduces the formation of regioisomers

- Enables the synthesis of products that are difficult to obtain via direct nitration

However, the method requires specialized starting materials and involves multiple synthetic steps, which may limit its practical applicability for large-scale synthesis.

Alternative Precursor Strategies

Thiourea-Based Approaches

Alternative synthetic strategies focus on the use of different thiourea derivatives as precursors. These methods typically involve the condensation of substituted thioureas with α-haloketones or related electrophiles, followed by oxidation or rearrangement to introduce the nitro functionality.

Thioamide Condensations

The use of thioamides as precursors offers another pathway to thiazole synthesis. These compounds can be prepared from readily available carboxylic acids or their derivatives and subsequently cyclized under appropriate conditions. The advantage of this approach is the ability to introduce diverse substituents through modification of the thioamide precursor.

Amino Acid-Derived Precursors

Recent developments have explored the use of amino acid-derived precursors for thiazole synthesis. These methods offer the advantage of introducing chirality and providing access to enantiomerically pure products, which is particularly important for pharmaceutical applications.

Modern Synthetic Approaches

Sonogashira Coupling-Aminovinylation Sequences

Cross-Coupling Methodology

Modern synthetic approaches to thiazole derivatives have incorporated transition metal-catalyzed cross-coupling reactions. Sonogashira coupling of functionalized thiazole triflates with terminal alkynes provides a versatile route to substituted thiazoles [8] [9]. This methodology has been extended to 2,4-ditrifloylthiazoles, which undergo regioselective cross-coupling at the C2-position.

The resulting 2-alkynyl-4-trifloylthiazoles serve as effective electrophiles in subsequent palladium(0)-mediated cross-coupling reactions, enabling the sequential introduction of different substituents [8]. This approach offers excellent control over regioselectivity and functional group tolerance.

Aminovinylation Approaches

Coupling-aminovinylation sequences have been developed for the synthesis of push-pull thiazole derivatives incorporating both electron-donating and electron-withdrawing substituents [10]. These methods combine the efficiency of cross-coupling reactions with the versatility of aminovinylation chemistry to create complex thiazole architectures.

Catalytic Methods

Metal-Catalyzed Synthesis

Modern catalytic approaches have revolutionized thiazole synthesis by enabling mild reaction conditions and high functional group tolerance. Lipase-catalyzed synthesis under ultrasonic irradiation represents an environmentally friendly approach that achieves excellent yields (up to 97%) under mild conditions [11].

The use of potassium bromate as a brominating agent in combination with lipase biocatalyst in aqueous medium provides a green alternative to traditional methods. This approach offers several advantages:

- Aqueous reaction medium

- Mild reaction conditions (35°C)

- High yields and selectivity

- Recyclable catalyst

- Reduced reaction times under ultrasonic activation

Transition Metal Catalysis

Palladium-catalyzed approaches have been developed for both thiazole formation and functionalization. These methods typically proceed under mild conditions and exhibit excellent functional group tolerance. The use of supported palladium catalysts enables easy catalyst recovery and recycling, addressing sustainability concerns.

Copper-catalyzed cyclization reactions starting from oximes, anhydrides, and potassium thiocyanate provide another modern approach to thiazole synthesis. This methodology offers good yields and broad substrate scope while using readily available starting materials.

Optimization Strategies and Scale-up Considerations

Process Development Parameters

The successful scale-up of thiazole synthesis requires careful optimization of multiple parameters. Temperature control emerges as a critical factor, particularly for nitration reactions where thermal runaway presents a significant safety hazard. Optimal conditions typically involve maintaining temperatures at or below 10°C during nitration steps, followed by controlled warming to 20-25°C for rearrangement reactions [12].

Reaction Time Optimization

Reaction time optimization balances conversion efficiency with selectivity considerations. For nitration reactions, extended reaction times can lead to over-nitration or decomposition, while insufficient reaction time results in incomplete conversion. Typical optimization ranges from 15 minutes to 1 hour for nitration steps, with rearrangement reactions requiring 2-3 hours at elevated temperatures.

Solvent and Reagent Considerations

The choice of solvent system significantly impacts both reaction efficiency and safety. Concentrated sulfuric acid remains the solvent of choice for most nitration reactions due to its ability to generate the nitronium ion and provide anhydrous conditions. However, alternative systems using trifluoroacetic anhydride or ionic liquids have shown promise for specific applications.

Reagent stoichiometry optimization typically involves using 1.0-2.4 equivalents of nitrating agent relative to the substrate. Excess nitrating agent improves conversion but increases safety hazards and waste generation.

Flow Chemistry Applications

Continuous flow processes have been developed for thiazole synthesis to address safety concerns and enable better process control. Flow chemistry offers several advantages for scale-up:

- Enhanced heat and mass transfer

- Better temperature control

- Reduced reaction volumes

- Continuous processing capability

- Improved safety profile

The development of flow processes for thiazolo ring fused 2-pyridones demonstrates the potential for scaling thiazole synthesis while maintaining safety and efficiency [13] [14].

Quality Control and Purification

Scale-up operations require robust purification strategies to ensure product quality. Recrystallization from ethanol remains a preferred method for many thiazole derivatives, often preceded by aqueous washing steps to remove acidic impurities. Multiple washing steps with controlled pH adjustment help achieve the required purity levels for pharmaceutical applications.